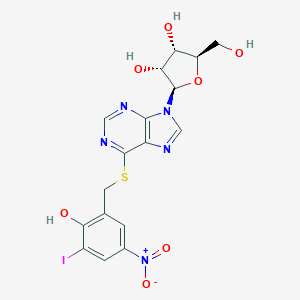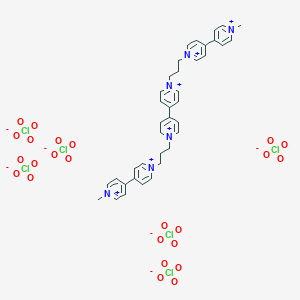
Iodohydroxynitrobenzylthioinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodohydroxynitrobenzylthioinosine (INBnT) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that plays a critical role in the purine salvage pathway. INBnT has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized.
Scientific Research Applications
Iodohydroxynitrobenzylthioinosine has been used extensively in scientific research as a potent inhibitor of ADA. ADA is an enzyme that plays a critical role in the purine salvage pathway, which is essential for the production of DNA and RNA. Inhibition of ADA can lead to the accumulation of toxic metabolites, which can be used to selectively kill cancer cells. Iodohydroxynitrobenzylthioinosine has been shown to have potent anti-cancer activity in a variety of cell lines, including leukemia, lymphoma, and breast cancer.
Mechanism of Action
Iodohydroxynitrobenzylthioinosine inhibits ADA by binding to the enzyme's active site and blocking its catalytic activity. This leads to the accumulation of toxic metabolites such as deoxyadenosine, which can induce apoptosis in cancer cells. Iodohydroxynitrobenzylthioinosine has also been shown to have immunomodulatory effects by reducing the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
Iodohydroxynitrobenzylthioinosine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting ADA and increasing the accumulation of toxic metabolites. Iodohydroxynitrobenzylthioinosine has also been shown to have immunomodulatory effects by reducing the activity of T cells and natural killer cells. In addition, Iodohydroxynitrobenzylthioinosine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Iodohydroxynitrobenzylthioinosine has several advantages for lab experiments. It is a potent and selective inhibitor of ADA, which makes it useful for studying the purine salvage pathway and its role in cancer cell survival. Iodohydroxynitrobenzylthioinosine has also been shown to have anti-cancer activity in a variety of cell lines, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using Iodohydroxynitrobenzylthioinosine in lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on Iodohydroxynitrobenzylthioinosine. One area of research is the development of new cancer therapies based on Iodohydroxynitrobenzylthioinosine. Iodohydroxynitrobenzylthioinosine has been shown to have potent anti-cancer activity in a variety of cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is the study of the immunomodulatory effects of Iodohydroxynitrobenzylthioinosine. Iodohydroxynitrobenzylthioinosine has been shown to reduce the activity of T cells and natural killer cells, and further research is needed to determine its potential use in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of Iodohydroxynitrobenzylthioinosine and its potential use in other areas of scientific research.
Synthesis Methods
Iodohydroxynitrobenzylthioinosine can be synthesized using a multistep process that involves the use of various chemical reagents and purification techniques. The first step involves the synthesis of 2,4-dinitrobenzyl chloride, which is then reacted with thioinosine to produce 2,4-dinitrobenzylthioinosine. This compound is then iodinated using iodine monochloride to produce Iodohydroxynitrobenzylthioinosine. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
CAS RN |
109982-34-5 |
|---|---|
Product Name |
Iodohydroxynitrobenzylthioinosine |
Molecular Formula |
C17H16IN5O7S |
Molecular Weight |
561.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(2-hydroxy-3-iodo-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H16IN5O7S/c18-9-2-8(23(28)29)1-7(12(9)25)4-31-16-11-15(19-5-20-16)22(6-21-11)17-14(27)13(26)10(3-24)30-17/h1-2,5-6,10,13-14,17,24-27H,3-4H2/t10-,13-,14-,17-/m1/s1 |
InChI Key |
DKVZUGNICGXNBN-IWCJZZDYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)I)[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O)I)[N+](=O)[O-] |
synonyms |
6-((2-hydroxy-3-iodo-5-nitrobenzyl)thio)-9-ribofuranosylpurine IH-NBMPR iodohydroxynitrobenzylthioinosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)






![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)




![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)